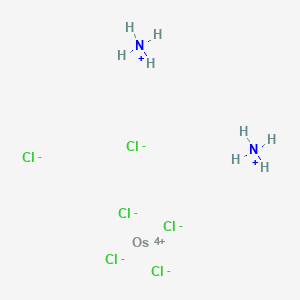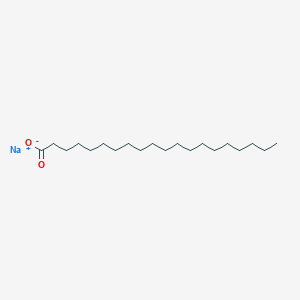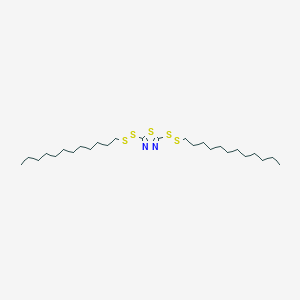
Tris(1-phenylbutane-1,3-dionato-O,O')iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-phenylbutane-1,3-dionato-O,O’)iron, also known as Tris(benzoylacetonato)iron(III), is a coordination compound with the empirical formula C30H27FeO6. This compound is characterized by its iron center coordinated to three 1-phenylbutane-1,3-dionate ligands. It is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 1-phenylbutane-1,3-dionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically produces iron(II) complexes.
Aplicaciones Científicas De Investigación
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is utilized in various scientific research fields, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of iron metabolism and as a model compound for iron-containing enzymes.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(1-phenylbutane-1,3-dionato-O,O’)chromium: Similar structure but with chromium as the central metal.
Tris(1-phenylbutane-1,3-dionato-O,O’)cobalt: Similar structure but with cobalt as the central metal.
Uniqueness
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is unique due to its specific coordination environment and the chemical properties imparted by the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing biological systems .
Propiedades
Número CAS |
14323-17-2 |
|---|---|
Fórmula molecular |
C30H27FeO6 |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
iron(3+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |
Clave InChI |
WOFSWEPTXBQWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |
SMILES isomérico |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |
SMILES canónico |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)






